2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-
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Overview
Description
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- is a spiro compound characterized by a unique bicyclic structure that includes nitrogen atoms at the 2 and 9 positions and a phenylmethyl group at the 2 position. This compound is part of a broader class of spiro compounds known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- typically involves the formation of the spirocyclic core followed by the introduction of the phenylmethyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted spirocyclic compounds .
Scientific Research Applications
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce endoplasmic reticulum stress by depleting intracellular calcium stores, leading to the activation of the stress response pathway and subsequent apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the position and nature of substituents.
1-Oxa-8,10-diazaspiro[5.5]undecane: This compound includes an oxygen atom in the spirocyclic core, leading to different chemical properties and reactivity.
Uniqueness
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. Its ability to induce endoplasmic reticulum stress and apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-benzyl-2,9-diazaspiro[5.5]undecane-8,10-dione |
InChI |
InChI=1S/C16H20N2O2/c19-14-9-16(10-15(20)17-14)7-4-8-18(12-16)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19,20) |
InChI Key |
BJOJRMHNCYOQRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=O)NC(=O)C2)CN(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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